2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Polymeric Structures
The compound's derivatives have been explored in the synthesis of enantiopure lithium salts possessing novel polymeric structures. A study detailed the production of a specific lithium salt through the reaction of related compounds, highlighting its unique crystal structure with infinite chains and coordination to metal centers. This research underscores the compound's potential in creating new materials with specific structural features (Zheng & Herberich, 2001).
Antiproliferative Activity
Research into derivatives of this compound has shown promising results in tumor research and therapy. One study found that certain derivatives exhibited significant antiproliferative activity in rat glioma cells, suggesting potential applications in cancer treatment. These compounds demonstrated a putative sigma(1) antagonist activity, opening new avenues for therapeutic interventions (Berardi et al., 2005).
Structural Analysis and Optical Properties
Studies involving X-ray and spectroscopic analysis of cathinones, including derivatives similar to the compound , have contributed valuable information on their structural features and optical properties. This research aids in understanding the molecular basis of these substances' behavior and potential applications in various fields, including materials science (Nycz et al., 2011).
Synthesis of Heterocyclic Compounds
The compound and its related structures have been utilized in the synthesis of heterocyclic compounds with potential applications in drug discovery and development. For example, novel methods involving this compound have been developed to generate structurally diverse libraries of compounds, demonstrating its versatility as a precursor in organic synthesis (Roman, 2013).
Catalysts for Olefin Methoxycarbonylation
Palladium(II) complexes derived from related compounds have been investigated as catalysts for the methoxycarbonylation of olefins. This research highlights the compound's relevance in catalytic processes, contributing to the development of more efficient and selective catalysts for industrial applications (Zulu et al., 2020).
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(12)10(14)13-5-9(6-15-4)11(2,3)7-13/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFPPGWIRAGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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